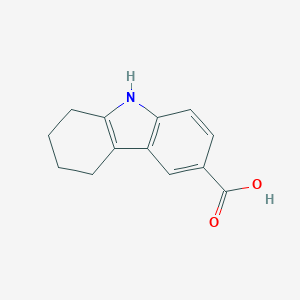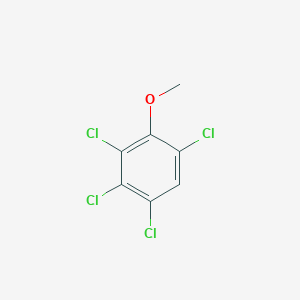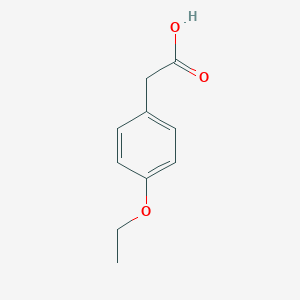
1-甲基-5-硝基-1H-吲唑
概述
描述
1-Methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H7N3O2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
科学研究应用
1-Methyl-5-nitro-1H-indazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds. Derivatives of this compound have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
Target of Action
1-Methyl-5-nitro-1H-indazole primarily targets the nitric oxide synthase from bovine brain . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
The compound inhibits the formation of citrulline, a byproduct of the nitric oxide synthase reaction
Biochemical Pathways
The inhibition of nitric oxide synthase by 1-Methyl-5-nitro-1H-indazole affects the nitric oxide signaling pathway . Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects.
Pharmacokinetics
Like many other indazole derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .
Result of Action
The primary result of the action of 1-Methyl-5-nitro-1H-indazole is the inhibition of nitric oxide production. This can lead to a decrease in vasodilation, immune response, and neurotransmission, depending on the specific tissues where the compound is active .
Action Environment
The action of 1-Methyl-5-nitro-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to nitric oxide synthase could affect the compound’s efficacy .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indazole can be synthesized through various methods. One common approach involves the nitration of 1-methylindazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 5-position of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of 1-methyl-5-nitro-1H-indazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the nitration process.
化学反应分析
Types of Reactions: 1-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-Methyl-5-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: 1-Carboxy-5-nitro-1H-indazole.
相似化合物的比较
1-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-1H-indazole: Lacks the methyl group, which can influence its solubility and reactivity.
1-Methyl-3-nitro-1H-indazole: The nitro group is positioned differently, affecting its electronic properties and reactivity.
Uniqueness: 1-Methyl-5-nitro-1H-indazole is unique due to the specific positioning of the nitro and methyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
属性
IUPAC Name |
1-methyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMRMBDPINHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299624 | |
| Record name | 1-Methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-49-9 | |
| Record name | 1-Methyl-5-nitroindazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5228-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole?
A1: The crystal structure reveals that the molecule is largely planar, with minimal deviations from the mean plane of the indazole system []. Interestingly, two molecules of 3-chloro-1-methyl-5-nitro-1H-indazole interact to form a dimer, stabilized by a close contact between a nitro-oxygen atom of one molecule and the chlorine atom of another []. This interaction, shorter than the sum of their van der Waals radii, suggests a specific attraction between these atoms.
Q2: Could the structural information from 3-chloro-1-methyl-5-nitro-1H-indazole be useful for understanding other compounds?
A2: Absolutely. Understanding the structural features and interactions present in 3-chloro-1-methyl-5-nitro-1H-indazole can provide valuable insights for researchers exploring the broader class of indazole compounds, including 1-methyl-5-nitro-1H-indazole. For instance, the observed planar structure and the dimer formation through specific atom interactions could be relevant for predicting the properties and potential interactions of similar molecules. Additionally, this structural information can be beneficial for developing quantitative structure-activity relationship (QSAR) models [], which are essential tools in drug discovery for predicting the biological activity of novel compounds based on their structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














